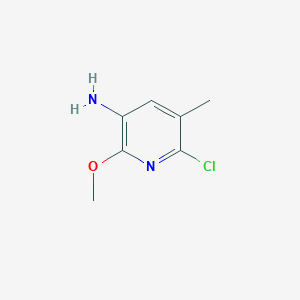

6-Chloro-2-methoxy-5-methylpyridin-3-amine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of immense importance in organic chemistry. biosynth.comapolloscientific.co.uk Structurally related to benzene, the presence of the nitrogen atom imparts unique electronic properties and reactivity to the ring system. apolloscientific.co.uk This makes pyridine derivatives versatile building blocks and intermediates in the synthesis of a wide array of complex molecules. biosynth.com

The applications of pyridine derivatives are widespread across various industries. In the pharmaceutical sector, the pyridine ring is a key structural component in numerous drugs, including those with antimicrobial, anti-inflammatory, and anticancer properties. scbt.comontosight.ai In agrochemicals, pyridine-based compounds are utilized as active ingredients in herbicides, insecticides, and fungicides. biosynth.com Furthermore, in materials science, these derivatives are employed in the creation of functional materials with specific electronic or optical properties. The ability of the pyridine nitrogen to act as a ligand for metal catalysts also underscores its importance in facilitating a multitude of organic transformations. biosynth.com

Overview of Substituted Aminopyridines in Contemporary Chemical Research

Substituted aminopyridines are a class of pyridine derivatives where an amino group, along with other substituents, is attached to the pyridine ring. These compounds are of significant interest in medicinal chemistry due to their ability to interact with biological targets. The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors.

Contemporary research has demonstrated the potential of substituted aminopyridines in various therapeutic areas. For instance, they have been investigated as inhibitors of nitric oxide synthases and phosphodiesterase-4. ontosight.ai The specific substitution pattern on the aminopyridine ring allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. The development of novel synthetic methodologies to access diverse substituted aminopyridines remains an active area of research, aiming to expand the chemical space for drug discovery and development. ontosight.ai

Due to the limited availability of specific experimental data for 6-Chloro-2-methoxy-5-methylpyridin-3-amine in the public domain, the following data tables for a closely related analog, 6-chloro-2-methoxypyridin-3-amine , are provided for illustrative purposes.

Table 1: Identifiers for 6-chloro-2-methoxypyridin-3-amine

| Identifier | Value |

| CAS Number | 914222-86-9 |

| Molecular Formula | C6H7ClN2O |

| Molecular Weight | 158.6 g/mol |

Table 2: Physical and Chemical Properties of 6-chloro-2-methoxypyridin-3-amine

| Property | Value |

| Physical State | Solid |

| Purity | >95% |

Table 3: Spectral Data of 6-chloro-2-methoxypyridin-3-amine

| Data Type | Interpretation |

| Mass Spectrometry | Expected molecular ion peaks corresponding to the molecular weight. |

| NMR Spectroscopy | Characteristic shifts for aromatic protons and methoxy (B1213986) group protons. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2-methoxy-5-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-4-3-5(9)7(11-2)10-6(4)8/h3H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZECUOSWVCCZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936261-26-5 | |

| Record name | 6-chloro-2-methoxy-5-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 2 Methoxy 5 Methylpyridin 3 Amine

Established Synthetic Routes to the 6-Chloro-2-methoxy-5-methylpyridin-3-amine Scaffold

The synthesis of highly substituted pyridines such as this compound typically involves a multi-step process starting from simpler, commercially available pyridine (B92270) derivatives. A common strategy is the sequential functionalization of a pre-existing pyridine ring, introducing the chloro, methoxy (B1213986), methyl, and amino groups in a controlled manner.

One plausible and established pathway begins with the nitration of a suitable chloromethylpyridine precursor, followed by nucleophilic substitution to introduce the methoxy group, and finally, reduction of the nitro group to the desired 3-amino functionality. For instance, a synthetic route for the closely related intermediate, 6-chloro-5-methylpyridin-2-amine, has been developed starting from 2-amino-6-chloropyridine, which undergoes bromination and a subsequent Suzuki-Miyaura cross-coupling reaction to introduce the methyl group. researchgate.netsci-hub.se This highlights a modular approach where different functionalities are installed through distinct, reliable chemical transformations.

The synthesis of complex pyridine derivatives relies on a variety of foundational starting materials. Classical methods, such as the Hantzsch dihydropyridine (B1217469) synthesis, utilize ammonia (B1221849), an aldehyde, and two equivalents of a 1,3-dicarbonyl compound to construct the pyridine ring. beilstein-journals.org Another versatile method involves the direct condensation of ammonia with a 1,5-diketone. beilstein-journals.org

However, for polysubstituted targets like this compound, it is often more efficient to begin with pre-functionalized pyridine precursors. These compounds provide a scaffold upon which further modifications can be made. Common precursors include:

Picolines (methylpyridines): These are readily available and can be functionalized through oxidation of the methyl group or by directing reactions to other positions on the ring. beilstein-journals.org

Halopyridines: Chloropyridines and bromopyridines are key substrates for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. researchgate.netbeilstein-journals.org For example, 2-chloropyridine (B119429) can be prepared from 2-pyridone using phosphorus oxychloride. beilstein-journals.org

Aminopyridines: The amino group can direct electrophilic substitution and can be a precursor for diazotization reactions.

Hydroxypyridines: These compounds exist in equilibrium with their pyridone tautomers and are versatile precursors for chlorination or other functionalizations. google.com

| Precursor Type | Examples | Typical Subsequent Reactions |

|---|---|---|

| Picolines | 3-Picoline, 2-Methyl-5-ethylpyridine | Oxidation, Ammoxidation beilstein-journals.orgbeilstein-journals.org |

| Halopyridines | 2-Chloropyridine, 5-Bromo-2-methylpyridin-3-amine | Nucleophilic Aromatic Substitution, Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) beilstein-journals.orgnih.gov |

| Aminopyridines | 2-Aminopyridine, 2-Amino-6-chloropyridine | Nitration, Halogenation, Diazotization researchgate.netgoogle.com |

| Hydroxypyridines/Pyridones | 2-Hydroxypyridine (2-Pyridone) | Chlorination (e.g., with POCl3) beilstein-journals.org |

The functionalization of the pyridine ring requires a diverse toolkit of reaction conditions and catalysts tailored to the specific transformation. The electron-deficient nature of the pyridine ring influences its reactivity, often necessitating specific conditions for reactions like electrophilic substitution. beilstein-journals.org

Key transformations and their typical conditions include:

Nitration: This is a common method to introduce a nitro group, which can later be reduced to an amine. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. However, this method can suffer from a lack of regioselectivity and harsh conditions. google.com

Halogenation: Reagents like phosphorus oxychloride (POCl₃) are used to convert hydroxypyridines (pyridones) to chloropyridines. sci-hub.se N-bromosuccinimide (NBS) is used for bromination. sci-hub.se

Methoxylation: The substitution of a chloro group with a methoxy group is often achieved using sodium methoxide (B1231860) in methanol. google.com

Reduction of Nitro Groups: The conversion of a nitro group to a primary amine is a crucial step. This can be accomplished through various methods, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or using reducing agents like iron or tin in acidic media. google.com

Transition metals play a pivotal role in modern synthetic organic chemistry, and their use in pyridine functionalization is widespread. numberanalytics.comnumberanalytics.com Catalytic systems based on palladium, copper, nickel, iron, and rare-earth metals enable a wide range of transformations, including cross-coupling and C-H functionalization. beilstein-journals.orgrsc.orgorganic-chemistry.org

| Reaction Type | Reagents/Catalyst | Typical Conditions | Purpose |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | Elevated temperatures | Introduction of -NO2 group (amine precursor) google.com |

| Chlorination | POCl3 | Reflux | Conversion of -OH to -Cl beilstein-journals.org |

| Methoxylation | NaOCH3 in Methanol | 10-60 °C | Conversion of -Cl to -OCH3google.com |

| Nitro Reduction | H2/Pd-C, Fe/HCl | Varies | Conversion of -NO2 to -NH2 |

| Cross-Coupling | Pd, Cu, Ni complexes with ligands | Base, solvent, heat | Formation of C-C and C-N bonds numberanalytics.comrsc.org |

Novel Approaches and Strategic Advancements in this compound Synthesis

While traditional methods provide reliable routes to substituted pyridines, ongoing research focuses on developing more efficient, selective, and sustainable synthetic strategies. These novel approaches aim to overcome the inherent challenges of pyridine chemistry, such as achieving specific regioselectivity.

Achieving site-selective functionalization of the pyridine ring is a significant synthetic challenge. researchgate.net The electronic properties of the ring typically favor reactions at the C2, C4, and C6 positions. Functionalization at the C3 and C5 positions often requires more advanced strategies.

Modern approaches to control regioselectivity include:

Directed Ortho Metalation (DoM): This strategy uses a directing group on the pyridine ring to guide deprotonation (and subsequent reaction with an electrophile) to an adjacent position. Lithium amides and organomagnesium reagents are commonly used for this purpose. znaturforsch.com

Halogen-Metal Exchange: The selective exchange of a halogen (like bromine or iodine) with a metal (like lithium or magnesium) can generate a nucleophilic pyridine species at a specific position, which can then react with an electrophile. znaturforsch.comrsc.org This method offers high regioselectivity under mild conditions. znaturforsch.com

Pyridine N-Oxide Activation: Converting the pyridine nitrogen to an N-oxide activates the ring for both electrophilic substitution (at C4) and nucleophilic substitution (at C2 and C6). sci-hub.se

N-Functionalized Pyridinium (B92312) Salts: The formation of pyridinium salts enhances the electrophilicity of the ring and can be used to control the regioselectivity of radical-mediated C-H functionalization reactions, often under mild, visible-light-mediated conditions. nih.gov This approach allows for selective functionalization at the C2 and C4 positions under acid-free conditions. nih.gov

Direct C-H Functionalization: This area of research focuses on directly converting C-H bonds into new functional groups, avoiding the need for pre-functionalized substrates. nih.govrsc.org While challenging for pyridines, transition-metal and rare-earth metal catalysts have been developed for regioselective C-H functionalization. beilstein-journals.org

Transition metal-catalyzed cross-coupling reactions are indispensable tools for synthesizing substituted aminopyridines. rsc.org These reactions provide powerful methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. nih.gov Catalysts based on palladium, copper, rhodium, and cobalt are frequently employed. rsc.org The presence of the pyridyl nitrogen can influence the reaction by coordinating with the metal center, sometimes facilitating cyclization or other functionalization reactions. rsc.org

Key cross-coupling reactions in pyridine synthesis include:

Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form C-N bonds, crucial for synthesizing aminopyridines from halopyridines. rsc.org

Goldberg Reaction: A copper-catalyzed C-N bond-forming reaction, which provides an alternative to palladium-based methods. nih.gov

Negishi Coupling: A palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, useful for forming C-C bonds. organic-chemistry.org

Suzuki-Miyaura Coupling: A palladium-catalyzed reaction for C-C bond formation, which is particularly notable for its mild conditions and broad applicability. nih.gov

The Suzuki-Miyaura cross-coupling reaction is one of the most practical and widely used methods for forming biaryl compounds and for alkylation or arylation of heterocyclic rings. nih.gov This reaction typically involves a palladium catalyst, a boronic acid or its ester, and a halide or triflate, coupled in the presence of a base. nih.govnih.gov

The key advantages of the Suzuki coupling in the synthesis of complex pyridines include:

Mild Reaction Conditions: The reaction often proceeds under relatively mild conditions, which helps to preserve sensitive functional groups elsewhere in the molecule. researchgate.net

Functional Group Tolerance: It is compatible with a wide array of functional groups, minimizing the need for protecting groups. nih.gov

Commercial Availability of Reagents: A vast number of boronic acids and esters are commercially available, allowing for the introduction of diverse substituents.

A prominent application of this reaction is the introduction of alkyl groups onto the pyridine ring. For example, in a synthetic route for 6-chloro-5-methylpyridin-2-amine, a key intermediate for the drug Lumacaftor, the crucial methylation at the 5-position was achieved via a Suzuki-Miyaura cross-coupling reaction between 5-bromo-6-chloropyridin-2-amine (B1292001) and a methylboronic acid derivative. researchgate.netsci-hub.se This demonstrates the power of the Suzuki reaction to forge specific C-C bonds with high reliability and yield, making it a cornerstone of modern heterocyclic synthesis. nih.gov Recently, the scope of this reaction has even been expanded to include an "aminative" variant, which reroutes the reaction to form C-N-C linkages instead of C-C bonds. snnu.edu.cnresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions in Aminopyridine Synthesis

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination represents a powerful and versatile method for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceutical and fine chemical intermediates. This palladium-catalyzed cross-coupling reaction is, in principle, a viable route for the synthesis of this compound. The general approach would involve the coupling of a suitable ammonia equivalent with a 3-halo-6-chloro-2-methoxy-5-methylpyridine derivative.

However, the direct amination of a 3-chloro or 3-bromopyridine (B30812) precursor at the 3-position presents certain challenges. The selection of an appropriate ammonia surrogate is critical, with reagents such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide often employed. The choice of palladium catalyst and ligand is also paramount to achieving good yields and selectivity. Typical catalyst systems for amination of heteroaryl halides include palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0) (B46781) in combination with bulky, electron-rich phosphine (B1218219) ligands like XPhos, SPhos, or RuPhos.

A significant hurdle in the direct Buchwald-Hartwig amination to produce the target compound is the potential for competing side reactions and the often-demanding reaction conditions required for the amination of electron-rich pyridine rings, especially at the 3-position.

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Heteroaryl Halides

| Palladium Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100-120 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 60-80 |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for introducing nucleophiles, such as amines, onto an aromatic ring. The feasibility of an SNAr reaction is highly dependent on the electronic properties of the pyridine ring and the position of the leaving group. For SNAr to proceed efficiently, the pyridine ring must be activated by electron-withdrawing groups, and the leaving group must be situated at an activated position (typically the 2- or 4-position relative to the nitrogen atom).

In the case of this compound, a direct SNAr amination at the 3-position is generally disfavored. The pyridine ring's inherent electron-deficient nature is not sufficiently activating at the 3-position to facilitate nucleophilic attack by an amine. The presence of the methoxy and methyl groups further contributes to the electron density of the ring, making a direct SNAr approach challenging.

However, an indirect SNAr pathway becomes feasible by first introducing a strong electron-withdrawing group, such as a nitro group, at an activating position. A plausible synthetic route involves the nitration of a suitable precursor to introduce a nitro group, which then activates the ring for a subsequent nucleophilic substitution. For instance, if a nitro group were introduced at the 3-position, it could potentially activate a leaving group at the 2- or 6-position for SNAr. Subsequent reduction of the nitro group would then yield the desired amine. While theoretically possible, achieving the desired regioselectivity during the initial nitration can be a significant synthetic challenge.

Electrophilic Substitution Reactions on the Pyridine Ring

A more common and often more practical approach to the synthesis of aminopyridines, including this compound, involves a two-step sequence of electrophilic nitration followed by reduction of the nitro group.

The key intermediate in this pathway is 6-chloro-2-methoxy-5-methyl-3-nitropyridine. The synthesis of this intermediate is achieved through the electrophilic nitration of the precursor, 6-chloro-2-methoxy-5-methylpyridine. The directing effects of the substituents on the pyridine ring guide the incoming nitro group to the 3-position. The methoxy group at the 2-position is an ortho-, para-director, while the chloro and methyl groups also influence the regioselectivity. The combination of these directing effects favors the introduction of the nitro group at the 3-position.

Nitration of 6-chloro-2-methoxy-5-methylpyridine:

This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent over-nitration or side reactions.

Reduction of 6-chloro-2-methoxy-5-methyl-3-nitropyridine:

The subsequent reduction of the nitro group to an amine is a well-established transformation that can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or metal-acid combinations such as tin(II) chloride in hydrochloric acid or iron in acetic acid. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that may be sensitive to certain reduction conditions.

Table 2: Common Reagents for the Reduction of Nitropyridines

| Reducing Agent | Solvent | Key Features |

| H₂, Pd/C | Ethanol, Methanol | Clean reaction, high yields, requires specialized equipment for handling hydrogen gas. |

| SnCl₂·2H₂O, HCl | Ethanol | Effective for a wide range of substrates, requires stoichiometric amounts of the metal salt. |

| Fe, CH₃COOH | Acetic Acid | Inexpensive, suitable for large-scale synthesis, can sometimes lead to the formation of iron sludge. |

This two-step nitration-reduction sequence is often the most reliable and scalable method for the preparation of this compound.

Efficiency and Scalability Considerations in this compound Production

For the industrial production of this compound, several factors must be considered to ensure an efficient, cost-effective, and safe process.

The electrophilic nitration and subsequent reduction pathway is often the most attractive for large-scale production. The starting materials, nitric and sulfuric acids, are inexpensive bulk chemicals. The nitration reaction, while requiring careful control of reaction conditions to ensure safety and selectivity, is a well-understood industrial process. The reduction of the nitro group can also be carried out using cost-effective reagents like iron and acetic acid.

Key considerations for scaling up the nitration-reduction sequence include:

Heat Management: Nitration reactions are highly exothermic and require efficient heat removal to prevent runaway reactions. The use of continuous flow reactors can offer significant advantages in terms of heat transfer and safety compared to traditional batch reactors.

Waste Management: The use of strong acids in the nitration step generates significant acidic waste streams that require neutralization and disposal, adding to the environmental and economic cost of the process.

Product Isolation and Purification: The isolation of the intermediate nitro compound and the final amine product requires robust and efficient purification methods, such as crystallization or distillation, to achieve the desired purity on a large scale.

Spectroscopic and Structural Characterization of 6 Chloro 2 Methoxy 5 Methylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 6-Chloro-2-methoxy-5-methylpyridin-3-amine is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would likely show a singlet for the proton at the C4 position of the pyridine (B92270) ring. The methyl group attached to the pyridine ring at C5 would produce a singlet in the upfield region, typically around 2.3 ppm. The methoxy (B1213986) group at C2 would also appear as a singlet, expected to be in the range of 3.8-4.0 ppm. The amine group protons at C3 are expected to produce a broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | ~7.0-7.5 | Singlet |

| -OCH₃ | ~3.8-4.0 | Singlet |

| -CH₃ | ~2.3 | Singlet |

| -NH₂ | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached substituents. The carbon atom bearing the chlorine (C6) would be significantly deshielded. Similarly, the carbon attached to the methoxy group (C2) and the amine group (C3) would have characteristic chemical shifts. The carbon of the methyl group and the methoxy group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~155-160 |

| C3 | ~135-140 |

| C4 | ~120-125 |

| C5 | ~125-130 |

| C6 | ~145-150 |

| -OCH₃ | ~50-55 |

| -CH₃ | ~15-20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would be used to establish the correlations between coupled protons. In this molecule, with predominantly singlet signals, the utility of COSY would be limited but could help confirm the absence of proton-proton coupling for the aromatic and substituent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C4, the methoxy group, and the methyl group based on the chemical shifts of their attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₇H₉ClN₂O. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound, the expected monoisotopic mass is 172.04034 Da. uni.lu An HRMS analysis would be expected to yield a measured mass very close to this calculated value, confirming the molecular formula. The presence of a chlorine atom would be evident from the isotopic pattern in the mass spectrum, with the [M+2] peak having an intensity of approximately one-third of the molecular ion peak [M]+.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 173.04762 |

| [M+Na]⁺ | 195.02956 |

| [M]⁺ | 172.03979 |

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for such pyridine derivatives could include the loss of the methyl group from the methoxy substituent, cleavage of the methoxy group itself, or loss of chlorine.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₉ClN₂O, the predicted monoisotopic mass is 172.04034 Da. uni.lu

High-resolution mass spectrometry (HRMS) provides precise mass measurements, which can confirm the elemental formula. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are detailed in the table below. These predictions are crucial for identifying the compound in complex mixtures and verifying its synthesis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 173.04762 |

| [M+Na]⁺ | 195.02956 |

| [M-H]⁻ | 171.03306 |

| [M+NH₄]⁺ | 190.07416 |

| [M+K]⁺ | 211.00350 |

| [M+H-H₂O]⁺ | 155.03760 |

| [M+HCOO]⁻ | 217.03854 |

| [M+CH₃COO]⁻ | 231.05419 |

Data sourced from predicted values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental data for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure.

The primary amine (-NH₂) group would typically exhibit two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-N stretching of the aromatic amine is expected around 1250-1360 cm⁻¹. The aromatic pyridine ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

The methoxy (-OCH₃) group would be identified by its characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong C-O stretching band between 1000 and 1300 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| Amine (-NH₂) | 3300-3500 | N-H Stretch |

| Aromatic Ring | >3000 | C-H Stretch |

| Aromatic Ring | 1400-1600 | C=C and C=N Stretch |

| Methoxy (-OCH₃) | 2850-2960 | C-H Stretch |

| Methoxy (-OCH₃) | 1000-1300 | C-O Stretch |

| Chloroalkane | 600-800 | C-Cl Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region.

The pyridine ring, an aromatic heterocycle, will undergo π → π* transitions. The presence of substituents such as the amino, methoxy, and chloro groups will influence the wavelength of maximum absorption (λₘₐₓ). The amino and methoxy groups, being auxochromes, are likely to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

Detailed experimental UV-Vis spectra for this specific compound are not publicly available to provide precise λₘₐₓ values and molar absorptivity.

X-ray Crystallography for Solid-State Structural Determination

As of now, there is no publicly available crystal structure data for this compound in crystallographic databases. Such a study would be invaluable for understanding its intermolecular interactions and packing in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₇H₉ClN₂O), the theoretical elemental composition can be calculated from its molecular formula and atomic weights.

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 48.71 |

| Hydrogen | H | 1.01 | 5.26 |

| Chlorine | Cl | 35.45 | 20.54 |

| Nitrogen | N | 14.01 | 16.23 |

| Oxygen | O | 16.00 | 9.27 |

Experimental elemental analysis would involve measuring the percentage of each element in a sample and comparing it to these theoretical values to confirm the purity and empirical formula of the synthesized compound. Specific experimental data from such an analysis for this compound is not presently found in the surveyed literature.

Reactivity and Chemical Transformations of 6 Chloro 2 Methoxy 5 Methylpyridin 3 Amine

Reaction Mechanisms Involving the Pyridine (B92270) Core

The reactivity of the pyridine ring in 6-Chloro-2-methoxy-5-methylpyridin-3-amine is a complex interplay of the inherent electronic properties of the pyridine nucleus and the electronic effects of its substituents.

Nucleophilic Reactivity of the Amino Group

The primary amino group at the C3 position is a key site of nucleophilic reactivity. Its lone pair of electrons can readily participate in reactions with various electrophiles.

Acylation and Sulfonylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic properties of the compound and for the synthesis of more complex derivatives.

Alkylation: While direct alkylation of the amino group can be challenging to control and may lead to over-alkylation, it is a viable transformation under specific conditions.

Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of subsequent transformations, including Sandmeyer-type reactions to introduce a range of other functional groups.

The nucleophilicity of the amino group is influenced by the other substituents on the pyridine ring. The electron-donating methoxy (B1213986) and methyl groups tend to increase the electron density on the ring and, to some extent, on the amino group, enhancing its nucleophilicity compared to an unsubstituted aminopyridine. Conversely, the electron-withdrawing chlorine atom has the opposite effect.

Electrophilic Sites on the Pyridine Ring

The pyridine ring is generally considered electron-deficient compared to benzene, making electrophilic aromatic substitution reactions more challenging. The nitrogen atom deactivates the ring towards electrophiles. However, the presence of activating groups like the amino, methoxy, and methyl groups can facilitate such reactions.

The directing effects of the substituents play a crucial role in determining the position of electrophilic attack. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this molecule, the positions ortho to the amino group are C2 and C4. The methoxy group at C2 and the methyl group at C5 also influence the regioselectivity. Considering the combined directing effects, the C4 position is a likely site for electrophilic substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen atom onto the ring.

Nitration: Introduction of a nitro group, which can be a precursor for another amino group.

Sulfonation: Introduction of a sulfonic acid group.

Halogen Atom Reactivity (e.g., displacement reactions)

The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of nucleophiles at the α- (C2 and C6) and γ- (C4) positions.

The reactivity of the chlorine atom can be exploited in various transformations:

Displacement with Amines: The chlorine can be displaced by primary or secondary amines to introduce new amino substituents. This is a common strategy for building more complex molecular scaffolds.

Displacement with Alkoxides and Thiolates: Reaction with alkoxides (e.g., sodium methoxide) or thiolates can replace the chlorine with an alkoxy or thioether group, respectively.

Cross-Coupling Reactions: The chloro group serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes). These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The rate and feasibility of these displacement reactions are influenced by the nature of the nucleophile and the reaction conditions.

Reactivity of the Methoxy Group

The methoxy group at the C2 position is generally less reactive than the chlorine atom in terms of nucleophilic displacement. However, under certain conditions, it can be cleaved to yield the corresponding hydroxypyridine. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr3. The electron-rich nature of the pyridine ring, enhanced by the methoxy group, can make it more susceptible to certain reactions acs.org.

Selective demethylation of methoxypyridines can be achieved using reagents like L-selectride, which can show chemoselectivity over anisole derivatives.

Reactivity of the Methyl Group

The methyl group at the C5 position can also undergo various chemical transformations.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or through catalytic oxidation processes rsc.orggoogle.com. This transformation provides a route to pyridinecarboxylic acid derivatives.

Halogenation: Under radical conditions, the methyl group can be halogenated to form a halomethyl derivative, which can then be further functionalized.

Deprotonation: Although the methyl group is not strongly acidic, it can be deprotonated by very strong bases to form a carbanion, which can then react with electrophiles.

Derivatization Strategies and Functional Group Interconversions

The diverse reactivity of the functional groups on this compound allows for a multitude of derivatization strategies and functional group interconversions. These strategies are crucial for the synthesis of a wide range of more complex molecules with potential applications in various fields of chemistry.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reaction Type |

| 3-Amino | Acyl chloride, base | 3-Amido | Acylation |

| 3-Amino | Sulfonyl chloride, base | 3-Sulfonamido | Sulfonylation |

| 3-Amino | NaNO2, HCl | 3-Diazonium | Diazotization |

| 6-Chloro | R-NH2, base | 6-Amino | Nucleophilic Aromatic Substitution |

| 6-Chloro | R-B(OH)2, Pd catalyst, base | 6-Aryl/Alkyl | Suzuki-Miyaura Coupling |

| 6-Chloro | R-NH2, Pd catalyst, base | 6-Amino | Buchwald-Hartwig Amination |

| 2-Methoxy | HBr or BBr3 | 2-Hydroxy | Ether Cleavage |

| 5-Methyl | KMnO4 | 5-Carboxy | Oxidation |

These transformations can be performed selectively, often by careful choice of reagents and reaction conditions, allowing for the controlled synthesis of a wide array of derivatives. For instance, the nucleophilic amino group can be protected before carrying out reactions on other parts of the molecule, and then deprotected at a later stage.

Amination Reactions

The chloro substituent at the 6-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) by various amines. This reactivity is enhanced by the electron-deficient nature of the pyridine ring. These reactions are typically performed under thermal conditions or with palladium catalysis, allowing for the introduction of a wide range of amino functionalities.

One significant application of this amination is in the synthesis of potent kinase inhibitors. For instance, the reaction of this compound with specific anilines, often facilitated by a palladium catalyst such as Pd₂(dba)₃ and a ligand like Xantphos, yields N-aryl-2-methoxy-5-methylpyridine-3,6-diamine derivatives. These reactions are crucial for creating the core structures of targeted therapeutic agents. The process often involves heating the reactants in a suitable solvent, such as dioxane, in the presence of a base like cesium carbonate.

Table 1: Examples of Amination Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Ref. |

|---|

Halogenation Reactions

The pyridine ring of this compound can undergo further halogenation, allowing for the introduction of additional reactive handles for subsequent functionalization. The position of halogenation is directed by the existing substituents. Electrophilic halogenation, such as iodination, typically occurs at the position most activated by the electron-donating groups.

Specifically, iodination of this compound using N-iodosuccinimide (NIS) in a solvent like dichloromethane proceeds selectively at the C4 position. This reaction introduces an iodo group ortho to the amino group and meta to the chloro group, yielding 6-chloro-4-iodo-2-methoxy-5-methylpyridin-3-amine. This tetra-substituted pyridine is a key intermediate for further diversification, particularly through palladium-catalyzed cross-coupling reactions at either the chloro or the more reactive iodo position.

Table 2: Example of Halogenation Reaction

| Reactant | Reagent | Solvent | Product | Ref. |

|---|

Alkylation and Acylation of the Amino Moiety

The primary amino group at the C3 position is a nucleophilic site that readily participates in alkylation and acylation reactions. These transformations are fundamental for extending the molecular framework and for creating amide bonds, which are prevalent in pharmaceutical compounds.

Acylation is commonly achieved by treating the amine with an acyl chloride or a carboxylic acid activated with a coupling agent. For example, reaction with 3-fluorobenzoyl chloride in the presence of a base like pyridine results in the formation of the corresponding amide, N-(6-chloro-2-methoxy-5-methylpyridin-3-yl)-3-fluorobenzamide. This reaction effectively caps the amino group and introduces a new aryl moiety.

Alkylation can be performed using various alkylating agents. These reactions typically require a base to deprotonate the amine, increasing its nucleophilicity.

Table 3: Example of Acylation Reaction

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Ref. |

|---|

Palladium-Catalyzed Coupling Reactions for Further Functionalization

The chloro group at the C6 position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the pyridine ring.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing alkyl, alkenyl, or aryl groups.

Buchwald-Hartwig Amination: As discussed in section 4.2.1, this reaction forms C-N bonds by coupling with primary or secondary amines.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to alkynylpyridine derivatives. This reaction is instrumental in the synthesis of compounds like Ceritinib, where this compound is coupled with a protected propargylamine derivative.

These coupling reactions offer a modular approach to building complex molecules, where different fragments can be joined together efficiently and with high selectivity at the C6 position.

Table 4: Examples of Palladium-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-2-methoxy-5-methylpyridin-3-amine |

Cyclization Reactions and Annulation Pathways

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. The presence of the ortho-disposed amino and chloro groups on the pyridine ring allows for the construction of new rings fused to the pyridine core.

For example, this compound can be used to synthesize pyrido[3,2-d]pyrimidine derivatives. This transformation often involves a multi-step sequence, starting with the functionalization of the amino group, followed by a coupling reaction at the C6 position, and culminating in an intramolecular cyclization that forms the new pyrimidine ring. In one pathway, the amino group is first acylated, and then the chloro group is displaced by a nitrogen nucleophile in an intramolecular SNAr reaction to close the ring. These fused bicyclic systems are common scaffolds in medicinal chemistry.

Another strategy involves a Pictet-Spengler-type reaction, where the amino group reacts with an aldehyde or ketone after being transformed into a more complex intermediate, leading to the formation of a new fused ring system.

Table 5: Fused Heterocyclic Systems from Cyclization Reactions

| Starting Material | Reaction Type | Resulting Core Structure | Ref. |

|---|

Computational and Theoretical Studies of 6 Chloro 2 Methoxy 5 Methylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular structure, reactivity, and various spectroscopic properties. Methodologies like Density Functional Theory (DFT) are standard tools for gaining insight into the electronic nature of molecules.

Density Functional Theory (DFT) Studies for Electronic Structure

There are no specific Density Functional Theory (DFT) studies detailing the electronic structure of 6-Chloro-2-methoxy-5-methylpyridin-3-amine found in the reviewed literature. While DFT is a common method for analyzing substituted pyridines, the calculations, and resulting data such as optimized geometry, charge distribution, and dipole moment for this exact compound, are not available in published research.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. A search for FMO analysis, including the calculation of the HOMO-LUMO energy gap for this compound, yielded no specific results. Consequently, no data is available to populate a table on its frontier orbital energies.

Electrostatic Potential Surface (EPS) Analysis

An Electrostatic Potential Surface (EPS) map is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. No studies containing an EPS analysis for this compound have been identified. Therefore, there are no visual or quantitative data describing the electrostatic potential of this molecule in the scientific literature.

Reaction Pathway Modeling and Mechanism Prediction

Computational modeling of reaction pathways is essential for predicting the mechanisms of chemical reactions, identifying transition states, and calculating activation energies. A thorough search for such studies involving this compound found no published research on its reaction mechanisms or predicted pathways.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations provide insight into the flexibility of a molecule, its stable conformations, and its behavior over time. No literature detailing conformational analysis or molecular dynamics simulations for this compound could be located.

Synthetic Utility and Role in Organic Synthesis

6-Chloro-2-methoxy-5-methylpyridin-3-amine as a Versatile Building Block

In principle, the structure of this compound offers several reaction sites. The amino group can act as a nucleophile, participating in reactions to form new carbon-nitrogen or nitrogen-heteroatom bonds. The chloro and methoxy (B1213986) groups on the pyridine (B92270) ring can also be targeted for substitution reactions, potentially allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. Despite this potential, specific and detailed examples of its broad utility as a foundational building block are not widely reported in the surveyed literature.

Precursor for Advanced Heterocyclic Systems

The synthesis of advanced heterocyclic systems often relies on the use of highly functionalized starting materials that can undergo specific cyclization reactions. While aminopyridines are known precursors for such systems, the direct application of this compound in these roles is not clearly detailed in available resources.

The synthesis of pyridazine (B1198779) rings typically involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648). Alternatively, substituted pyridazines can be formed through various cyclization strategies involving appropriately substituted precursors. There is, however, a lack of specific documented methods that utilize this compound as a direct precursor for the formation of pyridazine derivatives.

Pyrazolopyridines are fused heterocyclic compounds of significant interest in medicinal chemistry. Their synthesis often involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or the cyclization of a substituted aminopyridine with a hydrazine derivative. Although the structure of this compound contains an aminopyridine core, specific and established synthetic routes starting from this compound to yield pyrazolopyridines are not found in the reviewed literature.

Strategies for Constructing Complex Molecular Architectures

The development of strategies to build complex molecules is a cornerstone of modern organic synthesis. These strategies often involve multi-step reaction sequences that utilize versatile building blocks. While this compound possesses the structural features of a potentially useful building block, its specific application in documented, multi-step strategies for the assembly of complex molecular architectures is not well-established in the scientific literature surveyed.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally benign and economically viable synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the discovery of more efficient and sustainable routes to 6-chloro-2-methoxy-5-methylpyridin-3-amine. This involves exploring green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas for investigation include:

Multicomponent Reactions: One-pot multicomponent reactions offer a streamlined approach to synthesizing complex molecules like substituted pyridines, reducing the number of synthetic steps and purification processes. nih.govnih.gov Research into novel multicomponent strategies could lead to a more efficient synthesis of the target molecule.

Green Catalysts and Solvents: Traditional synthetic methods often rely on harsh conditions and toxic chemicals. benthamscience.com Future work should investigate the use of green catalysts, such as ionic liquids or heterogeneous catalysts, which can be easily separated and recycled. benthamscience.comacs.org The exploration of environmentally friendly solvents is also crucial. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance product purity for various pyridine (B92270) derivatives. nih.govnih.gov Applying this technology to the synthesis of this compound could offer a more efficient and sustainable alternative to conventional heating methods. acs.org

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Investigating the synthesis of this compound using flow chemistry could represent a significant advancement in its production.

A comparative table of potential green synthesis approaches is presented below:

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. nih.govnih.gov | Design of novel one-pot reactions. |

| Green Catalysis | Recyclability, reduced environmental impact, milder reaction conditions. benthamscience.comacs.org | Development of novel ionic liquids and heterogeneous catalysts. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency. nih.govnih.gov | Optimization of microwave parameters for specific reaction steps. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. | Development of continuous flow processes for key synthetic intermediates. |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is essential for its application. While standard spectroscopic techniques provide basic characterization, advanced methods can offer deeper insights.

Future research should employ a range of advanced techniques:

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule. mdpi.comeurjchem.com Obtaining a crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding its reactivity and designing new derivatives. acs.orgnih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to unambiguously assign all proton and carbon signals, providing a detailed map of the molecule's connectivity. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations can complement experimental data by providing insights into the electronic structure, molecular orbitals (HOMO-LUMO), and vibrational frequencies of the molecule. eurjchem.comaps.org

Advanced Mass Spectrometry: Techniques like high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the compound and its fragments. mdpi.com

Deeper Exploration of Reactivity under Novel Conditions

Understanding the reactivity of this compound is crucial for its use as a building block in the synthesis of more complex molecules. Future studies should explore its reactivity under a variety of novel conditions to uncover new synthetic possibilities.

Potential areas of investigation include:

Cross-Coupling Reactions: The presence of a chlorine atom on the pyridine ring makes this compound a potential substrate for various cross-coupling reactions, such as Suzuki-Miyaura, to introduce new carbon-carbon bonds. researchgate.net

Derivatization of the Amino Group: The amino group can be functionalized to form a wide range of derivatives, including amides, carbamates, and ureas, which may possess interesting biological activities. purdue.edunih.gov

Reactions with Halogens and Interhalogens: Investigating the reactions of this aminopyridine with halogens and interhalogens could lead to the formation of new halogenated derivatives with unique properties. acs.org

Cascade Reactions: Exploring the use of this compound in cascade reactions, where multiple bonds are formed in a single synthetic operation, could lead to the efficient synthesis of complex heterocyclic systems. researchgate.net

Integration with Machine Learning and AI in Synthetic Design

The fields of artificial intelligence (AI) and machine learning are revolutionizing chemical synthesis and drug discovery. rjptonline.orgchemcopilot.com Integrating these technologies into the study of this compound can accelerate research and lead to novel discoveries.

Future applications of AI and machine learning include:

Retrosynthesis Planning: AI-powered retrosynthesis tools can help chemists devise novel and efficient synthetic routes to the target molecule and its derivatives by analyzing vast databases of chemical reactions. researchgate.netarxiv.orgresearchgate.netzju.edu.cn

Reaction Outcome Prediction: Machine learning models can be trained to predict the outcome of chemical reactions with high accuracy, saving time and resources in the laboratory. eurekalert.orgchemai.iomit.edu This can aid in optimizing reaction conditions for the synthesis of this compound.

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired pharmacological properties based on the scaffold of this compound.

Property Prediction: AI can be used to predict various physicochemical and biological properties of new derivatives, helping to prioritize which compounds to synthesize and test.

The synergy between experimental chemistry and computational modeling will be pivotal in advancing the science of this important chemical compound.

Q & A

Basic: What synthetic routes are recommended for preparing 6-chloro-2-methoxy-5-methylpyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer:

A multi-step approach is typically employed:

Nucleophilic Substitution : Start with a substituted pyridine backbone (e.g., 5-methylpyridin-3-amine) and introduce chlorine via electrophilic substitution using POCl₃ or PCl₅ under reflux conditions (80–100°C, 6–8 hours) .

Methoxy Group Introduction : Use a Williamson ether synthesis with NaH and methyl iodide in anhydrous THF at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.

Key Factors :

- Temperature control during methoxylation prevents demethylation.

- Excess chlorinating agents (e.g., POCl₃) ensure complete substitution but require careful quenching .

Advanced: How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G* level can model the compound’s electronic structure:

- Electron Density Analysis : Calculate charge distribution to identify nucleophilic/electrophilic sites. The chloro group withdraws electron density, while the methoxy group donates via resonance .

- HOMO-LUMO Gaps : Predict reactivity trends; smaller gaps correlate with higher polarizability. For this compound, the LUMO is localized on the chloro-substituted ring, suggesting susceptibility to nucleophilic attack .

- Validation : Compare computed IR/NMR spectra with experimental data (e.g., X-ray crystallography from related structures ).

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Based on structural analogs (e.g., 6-chloro-5-methylpyridin-3-amine):

- Hazard Classifications : Acute Toxicity (Category 4 Oral), Skin Irritation (Category 2), and STOT SE 3 (respiratory system effects) .

- Handling Protocol :

- Use PPE (nitrile gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers at 2–8°C, away from oxidizers.

- Disposal : Follow WGK 3 regulations for hazardous waste .

Advanced: How do substituent positions on the pyridine ring affect reactivity and stability?

Methodological Answer:

Substituent effects are evaluated through:

- Steric Hindrance : The 2-methoxy and 5-methyl groups create steric bulk, reducing reaction rates at the 3-amine position. Kinetic studies (e.g., competition experiments with nitrobenzene) quantify this .

- Electronic Effects :

- Stability : Derivatives with para-substituted electron-withdrawing groups (e.g., –Cl) show longer shelf life but may require stabilization with antioxidants like BHT .

Basic: What analytical techniques confirm the purity and structure of this compound?

Methodological Answer:

- HPLC : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Purity ≥97% is typical for research-grade material .

- Melting Point : Compare experimental mp (93–98°C for analogs ) to literature values.

- Spectroscopy :

Advanced: How can contradictory spectral data for this compound be resolved?

Methodological Answer:

Contradictions (e.g., variable NMR shifts) arise from:

- Tautomerism : The 3-amine group may tautomerize, causing peak splitting. Use variable-temperature NMR (25–60°C) to identify equilibrium shifts .

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO deshields amine protons .

- Impurity Profiling : LC-MS with high-resolution mass detection (HRMS) identifies byproducts (e.g., dechlorinated species ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.